molecular formula C20H24N2O2 B11486059 {1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B11486059
M. Wt: 324.4 g/mol
InChI Key: BYAVYONESNBJET-UHFFFAOYSA-N
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Description

The compound {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL is a complex organic molecule that features a benzodiazole core linked to a dimethylphenoxy butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Dimethylphenoxy Butyl Chain: This step involves the reaction of the benzodiazole core with 4-(3,5-dimethylphenoxy)butyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy butyl chain can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole
  • 1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]piperidine

Uniqueness

Compared to similar compounds, {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL stands out due to its unique combination of a benzodiazole core and a dimethylphenoxy butyl chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol

InChI

InChI=1S/C20H24N2O2/c1-15-11-16(2)13-17(12-15)24-10-6-5-9-22-19-8-4-3-7-18(19)21-20(22)14-23/h3-4,7-8,11-13,23H,5-6,9-10,14H2,1-2H3

InChI Key

BYAVYONESNBJET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C

Origin of Product

United States

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